molecular formula C10H11BrO2 B15342864 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran CAS No. 19997-52-5

2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran

Cat. No.: B15342864
CAS No.: 19997-52-5
M. Wt: 243.10 g/mol
InChI Key: OJTFMQIEFYRCRZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the fifth position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran typically involves the bromination of a precursor compound. One common method involves the bromination of 2-methyl-3-carbethoxy-5-methoxybenzofuran using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Sodium hydride (NaH): Commonly used in nucleophilic substitution reactions.

    Palladium catalysts: Employed in various coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound.

Scientific Research Applications

2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran involves its reactivity towards nucleophiles and its ability to participate in various organic reactions. The bromomethyl group is particularly reactive, making it a useful functional group for further chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methoxy group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

19997-52-5

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H11BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3

InChI Key

OJTFMQIEFYRCRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)CBr

Origin of Product

United States

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